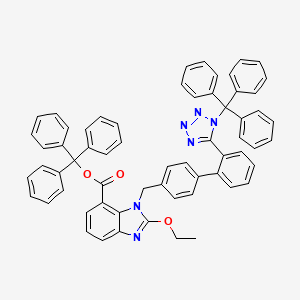

N-Trityl Candesartan Trityl Ester

描述

属性

IUPAC Name |

trityl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H48N6O3/c1-2-70-60-63-56-39-23-38-55(59(69)71-62(50-30-15-6-16-31-50,51-32-17-7-18-33-51)52-34-19-8-20-35-52)57(56)67(60)44-45-40-42-46(43-41-45)53-36-21-22-37-54(53)58-64-65-66-68(58)61(47-24-9-3-10-25-47,48-26-11-4-12-27-48)49-28-13-5-14-29-49/h3-43H,2,44H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGQABKOFOOEGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H48N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724525 | |

| Record name | Triphenylmethyl 2-ethoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

925.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215772-81-8 | |

| Record name | Triphenylmethyl 2-ethoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Trityl Candesartan Trityl Ester

Precursor Compounds and Starting Materials in Multi-Step Synthesis

The immediate precursor for the synthesis is Candesartan (B1668252). The industrial synthesis of Candesartan itself is a complex, multi-step process. One common route begins with the preparation of the benzimidazole (B57391) core. For instance, 2,3-diaminobenzoic acid methyl ester can be cyclized to form the 2-ethoxy-1H-benzimidazole-7-carboxylic acid methyl ester. patsnap.comgoogle.com

Separately, the biphenyl (B1667301) tetrazole portion is constructed. This typically involves a Suzuki coupling reaction followed by a [2+3] cycloaddition of an azide (B81097), such as sodium azide, to a nitrile group to form the tetrazole ring. nih.gov The final step in the Candesartan synthesis is the N-alkylation of the benzimidazole nitrogen with the prepared biphenyl tetrazole moiety, followed by the hydrolysis of the ester to yield Candesartan (2-ethoxy-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid). google.comgoogle.com This molecule serves as the key starting material for the subsequent tritylation reactions.

Strategies for N-Tritylation of the Tetrazole Moiety

The first protection step involves the selective tritylation of the acidic proton on the tetrazole ring of Candesartan. This protection is crucial to prevent side reactions in subsequent synthetic steps. A structural study has indicated that the trityl group attaches to the N-2 nitrogen atom of the tetrazole ring. researchgate.net

The most common method for the N-tritylation of Candesartan is a direct reaction with a tritylating agent in the presence of a base.

Reagents and Conditions : The standard procedure involves reacting Candesartan with triphenylmethyl chloride (trityl chloride) in a suitable solvent. google.comgoogle.com A tertiary amine base, such as triethylamine (B128534), is used to scavenge the hydrochloric acid generated during the reaction. Dichloromethane (B109758) is a frequently used solvent for this transformation. google.com The reaction is typically carried out at a controlled temperature, for instance, by adding a solution of trityl chloride to the mixture of Candesartan and triethylamine at 30-35°C. google.com

Table 1: Typical Reaction Conditions for N-Tritylation of Candesartan

| Parameter | Condition | Source(s) |

| Starting Material | Candesartan | google.com, google.com |

| Tritylating Agent | Triphenylmethyl Chloride (Trityl Chloride) | google.com, google.com |

| Base | Triethylamine | google.com, google.com |

| Solvent | Dichloromethane | google.com, google.com |

| Temperature | 30-35°C | google.com |

While direct tritylation with stoichiometric reagents is prevalent, catalytic approaches are also explored for N-alkylation of tetrazoles. For the specific N-tritylation of Candesartan, phase-transfer catalysts (PTCs) can be employed to facilitate the reaction, particularly in biphasic systems. google.com The use of PTCs can enhance reaction rates and allow for milder conditions. However, for the trityl group, which is bulky, direct methods using reagents like trityl chloride remain a more documented and straightforward approach in patent literature. google.com General catalytic methods for tetrazole alkylation often involve metal catalysts, but these are less commonly reported for the specific introduction of a trityl protecting group. organic-chemistry.orgnih.gov

Strategies for O-Tritylation of the Carboxylic Acid Moiety

Following the successful N-tritylation of the tetrazole ring to form Trityl Candesartan, the second key transformation is the esterification of the carboxylic acid group with a trityl moiety. This results in the formation of a trityl ester, completing the synthesis of N-Trityl Candesartan Trityl Ester.

The formation of a trityl ester from a carboxylic acid can be achieved through several methods. A direct approach involves the reaction of the carboxylic acid (in N-Trityl Candesartan) with a tritylating agent.

Trityl Halides with Base : Reacting N-Trityl Candesartan with trityl chloride in the presence of a suitable base, such as 4-dimethylaminopyridine (B28879) (DMAP), can drive the formation of the ester. DMAP is known to form a highly reactive intermediate, 4-dimethylamino-N-triphenylmethylpyridinium chloride, which facilitates the efficient tritylation of alcohols and can be applied to carboxylic acids. orgsyn.org

Trityl Alcohol with Acid Catalysis : Alternatively, esterification can be performed using trityl alcohol under acidic conditions (Fischer esterification), though this method is often reversible and may require removal of water to proceed to completion.

A highly efficient and common method for forming ester bonds, especially in complex molecules, is the use of coupling reagents, which are widely employed in peptide synthesis. uni-kiel.de These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an alcohol.

Carbodiimide-Based Coupling : Reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) can be used to activate the carboxylic acid of N-Trityl Candesartan. peptide.com The reaction is typically performed in the presence of trityl alcohol and a catalyst, such as 4-dimethylaminopyridine (DMAP). The activated carboxylic acid readily reacts with the alcohol to form the trityl ester.

Onium Salt-Based Coupling : More advanced coupling reagents, such as phosphonium (B103445) salts (e.g., PyAOP) or aminium/uronium salts (e.g., HATU, HBTU), provide rapid and high-yield ester formation with minimal side reactions. peptide.com In this scenario, N-Trityl Candesartan would be treated with the coupling reagent and a non-nucleophilic base, followed by the addition of trityl alcohol.

Table 2: Common Coupling Systems for Esterification

| Coupling Reagent Class | Example Reagent(s) | Activator/Additive | Typical Alcohol | Source(s) |

| Carbodiimide | DCC, DIC | DMAP | Trityl Alcohol | peptide.com, uni-kiel.de |

| Phosphonium Salt | PyAOP, BOP | Non-nucleophilic base (e.g., DIPEA) | Trityl Alcohol | peptide.com, uni-kiel.de |

| Aminium/Uronium Salt | HATU, HBTU | Non-nucleophilic base (e.g., DIPEA) | Trityl Alcohol | peptide.com |

Convergent and Linear Synthetic Approaches to this compound

Linear Synthesis:

Convergent Synthesis:

In contrast, a convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. chemistnotes.comwikipedia.org For this compound, a convergent approach would typically involve the separate synthesis of two major building blocks:

A suitably functionalized benzimidazole-7-carboxylate derivative.

A trityl-protected biphenyl-tetrazole moiety with a reactive group for coupling.

A notable convergent synthesis of Candesartan Cilexetil involves the N-alkylation of an aniline (B41778) derivative with a benzyl (B1604629) bromide derivative, followed by hydrolysis and subsequent esterification to introduce the cilexetil group. clockss.org This is followed by the concurrent cleavage of N-Boc and N-trityl protecting groups and subsequent cyclization to form the benzimidazole ring. clockss.org

Reaction Conditions and Parameter Optimization

The efficiency and success of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters.

The choice of solvent plays a critical role in the synthesis, influencing reaction rates, yields, and the formation of byproducts. The solubility of reactants and intermediates is a key consideration. nih.gov In the synthesis of related compounds, various organic solvents are employed. For instance, in the preparation of Candesartan Cilexetil, low boiling point organic solvents are utilized. google.com The use of acetonitrile (B52724) has been documented in the coupling reaction between trityl candesartan and cilexetil halide. google.com Furthermore, a mixed solvent system of acetonitrile and water has been used for the detritylation step in the synthesis of Candesartan Cilexetil. wipo.int The choice between polar aprotic solvents like DMF and acetonitrile, or less polar solvents like toluene, can significantly impact the course of the reaction. google.comgoogle.com For instance, the N-alkylation step is often carried out in polar aprotic solvents to facilitate the reaction between the nucleophilic benzimidazole nitrogen and the electrophilic biphenyl-methyl halide.

| Reaction Step | Solvent System | Observation | Reference |

|---|---|---|---|

| N-alkylation | Acetonitrile | Used for the reaction of trityl candesartan with cilexetil halide. | google.com |

| Detritylation | Acetonitrile/Water | Employed for the removal of the trityl protecting group. | wipo.int |

| Crystallization | Toluene/Methanol (B129727) | Used for the crystallization of Candesartan Cilexetil crude product. | google.com |

| N-alkylation | DMF | Can be used for nucleophilic substitution reactions. | google.com |

Temperature is a crucial parameter that can significantly affect reaction kinetics and the formation of impurities. Many steps in the synthesis of candesartan intermediates are performed at specific temperature ranges to ensure optimal outcomes. For example, the detritylation of trityl candesartan cilexetil can be carried out at temperatures ranging from 30°C to 90°C. google.com In some cases, reactions are conducted at elevated temperatures to drive them to completion, while in other instances, lower temperatures are necessary to prevent the formation of degradation products. For example, the deprotection of trityl candesartan cilexetil has been performed at temperatures between 70°C and 80°C. google.com The cyclization reaction to form the benzimidazole ring in a related synthesis is conducted at temperatures below 40°C, preferably between 0°C and 10°C. google.com

Pressure can also be a factor, particularly in hydrogenation reactions. For instance, the reduction of a nitro group in a candesartan intermediate using hydrogen gas is carried out at elevated pressure (6 atm). google.com

| Reaction Step | Temperature | Pressure | Observation | Reference |

|---|---|---|---|---|

| Detritylation | 30°C to 90°C | Atmospheric | Heating for 5 to 19 hours. | google.com |

| Hydrogenation | 65°C ~ 70°C | 6 atm | Reduction of a nitro group. | google.com |

| Cyclization | Below 40°C (preferably 0°C - 10°C) | Atmospheric | Formation of the benzimidazole ring. | google.com |

| Click Reaction | 80 °C | Atmospheric | Synthesis of a fluoropyridine-candesartan standard. | acs.org |

Precise control over the stoichiometry of reactants is essential for maximizing the yield of the desired product and minimizing the formation of impurities. The molar ratio of the reactants, such as the benzimidazole derivative and the alkylating agent, must be carefully optimized.

Catalysts are often employed to accelerate reaction rates and improve selectivity. In the synthesis of candesartan and its intermediates, various catalysts are used. For instance, phase transfer catalysts like tetrabutylammonium (B224687) bromide can be used to facilitate the reaction between two immiscible phases, thereby increasing the reaction rate. google.comgoogle.com The loading of the catalyst is a critical parameter to optimize, as using too little may result in a slow reaction, while using too much can lead to increased cost and potential contamination of the product. In hydrogenation reactions, a palladium on carbon (Pd/C) catalyst is commonly used. google.com The amount of catalyst is carefully controlled to ensure efficient reduction without promoting side reactions.

| Reaction Step | Catalyst | Catalyst Loading | Reactant Ratio | Observation | Reference |

|---|---|---|---|---|---|

| Condensation | Tetrabutylammonium bromide | Not specified | - | Used as an activator to improve reaction efficiency. | google.com |

| Hydrogenation | 10% Palladium on carbon | 2.4g for 100g of starting material | - | Catalytic hydrogenation of a nitro group. | google.com |

| Ring Closure | - | - | 1:3 to 1:8 (diaminobenzoate derivative to tetraethyl orthocarbonate) | Molar ratio optimization for benzimidazole ring formation. | google.com |

| Click Reaction | Copper(II) sulfate/Sodium ascorbate | - | 1:8 (CuSO4/NaAsc) | Catalytic system for cycloaddition. | acs.org |

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms for N-Tritylation at the Tetrazole Ring

The introduction of a trityl (triphenylmethyl) protecting group onto the tetrazole ring of candesartan (B1668252) is a critical step to prevent unwanted side reactions during subsequent synthetic modifications. This reaction, however, presents a challenge in controlling the point of attachment on the tetrazole ring.

Investigation of N1 vs. N2 Regioselectivity in Tetrazole Tritylation

The tetrazole ring possesses two nitrogen atoms, N1 and N2, that are available for alkylation. The regioselectivity of the tritylation reaction is a subject of considerable interest as the position of the trityl group can influence the reactivity and stability of the intermediate.

The alkylation of 5-substituted 1H-tetrazoles can lead to a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the substituent at the 5-position of the tetrazole ring, and the reaction conditions. In the case of tritylation, the bulky nature of the trityl group plays a significant role in determining the regioselectivity. Due to steric hindrance, the reaction of a tetrazole with a sterically demanding electrophile, such as a trityl group, generally favors the formation of the less sterically hindered N2-substituted product. rsc.org Studies on the alkylation of tetrazoles with other bulky groups, such as adamantyl, have also shown a strong preference for the N2 position. rsc.org

The reaction mechanism for tritylation can proceed through an S_N1-type pathway, involving the formation of a stable trityl cation. total-synthesis.comnih.gov This cation then acts as the electrophile that attacks the tetrazole anion. The distribution of the negative charge in the tetrazolate anion and the relative steric accessibility of the N1 and N2 positions will dictate the final product ratio.

Table 1: Factors Influencing Regioselectivity in Tetrazole Alkylation

| Factor | Influence on N1 vs. N2 Selectivity | Rationale |

| Steric Hindrance of Electrophile | Increased bulk favors N2-alkylation. | The N2 position is generally less sterically encumbered than the N1 position, which is flanked by the C5 substituent. |

| Electronic Nature of C5 Substituent | Electron-withdrawing groups can influence the nucleophilicity of the nitrogen atoms. | This can alter the charge distribution in the tetrazolate anion, potentially affecting the site of attack. |

| Reaction Mechanism | S_N1 vs. S_N2 pathways can lead to different product ratios. | The nature of the transition state and the intermediates involved will differ. |

| Solvent and Counter-ion | The solvent can influence the dissociation of the tetrazole and the reactivity of the electrophile. | The nature of the cation associated with the tetrazolate can also play a role. |

Stereochemical Considerations in Trityl Group Introduction

The trityl group itself is achiral, and its introduction to the tetrazole ring of candesartan does not create a new stereocenter at the point of attachment. The existing stereocenter in the candesartan backbone is typically established earlier in the synthesis and is not affected by the N-tritylation reaction. Therefore, stereochemical considerations for this specific transformation are generally not a primary concern.

Elucidation of O-Tritylation Mechanisms for the Carboxylic Acid Functionality

The formation of N-Trityl Candesartan Trityl Ester implies the protection of both the tetrazole nitrogen and the carboxylic acid oxygen with trityl groups. The O-tritylation of the carboxylic acid is typically achieved by reacting the carboxylic acid with a tritylating agent, such as trityl chloride, in the presence of a base.

The mechanism of this reaction is generally considered to be an S_N1-type process. total-synthesis.comnih.gov The key steps involve:

Formation of the Trityl Cation: In the presence of a Lewis acid or under conditions that favor ionization, trityl chloride dissociates to form the highly stable triphenylmethyl cation. The stability of this carbocation is attributed to the extensive resonance delocalization of the positive charge over the three phenyl rings.

Nucleophilic Attack: The carboxylate anion, formed by the deprotonation of the carboxylic acid by a base (e.g., pyridine), acts as a nucleophile and attacks the electrophilic trityl cation.

Formation of the Trityl Ester: This attack results in the formation of the O-trityl ester bond.

The use of a base is crucial to neutralize the hydrochloric acid that is formed as a byproduct of the reaction when using trityl chloride.

Reaction Kinetic Studies of Trityl Group Introduction and Removal

While specific kinetic data for the synthesis of this compound are not extensively published, general principles of trityl group chemistry can provide insights into the reaction kinetics.

The rate of tritylation is influenced by the nucleophilicity of the substrate and the stability of the trityl cation. Electron-donating groups on the phenyl rings of the trityl group, such as methoxy (B1213986) groups, can increase the stability of the carbocation and thus accelerate the rate of tritylation.

The kinetics of the deprotection of trityl groups are of significant practical importance. The removal of the N-trityl group from the tetrazole ring is often a key final step in the synthesis of candesartan cilexetil. This deprotection is typically acid-catalyzed. The rate of deprotection is highly dependent on the acidity of the medium and the specific trityl group used. For instance, the cleavage of a p-methoxytrityl (MMT) ether is significantly faster than that of a standard trityl (Tr) ether under the same acidic conditions. total-synthesis.com

Kinetic studies of the acid-catalyzed hydrolysis of trityl ethers have shown that the reaction proceeds through a mechanism involving the protonation of the ether oxygen, followed by the departure of the stable trityl cation. The rate-determining step is typically the cleavage of the carbon-oxygen bond.

Transition State Analysis in Key Synthetic Steps

A detailed understanding of the reaction mechanisms at a molecular level requires the analysis of the transition states of the key synthetic steps. While experimental characterization of transition states is challenging, computational chemistry provides powerful tools for their investigation. ucsb.eduyoutube.com

For the N-tritylation of the tetrazole ring, transition state calculations using methods such as Density Functional Theory (DFT) could be employed to:

Determine the activation energies for the attack at the N1 and N2 positions, thereby predicting the regioselectivity.

Visualize the geometry of the transition state, providing insights into the steric and electronic factors that govern the reaction.

Similarly, for the O-tritylation of the carboxylic acid, computational analysis of the S_N1 reaction pathway could elucidate the structure and energy of the trityl cation intermediate and the transition state for its reaction with the carboxylate.

While specific transition state analyses for the synthesis of this compound are not found in the reviewed literature, the application of these computational methods to analogous systems has been demonstrated to be a valuable tool in understanding and predicting the outcomes of chemical reactions. mdpi.comiosrjournals.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of N-Trityl Candesartan (B1668252) Trityl Ester. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete proton and carbon framework and to resolve key questions of isomerism.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of each hydrogen atom in the molecule. The spectrum of N-Trityl Candesartan Trityl Ester is expected to be complex, with distinct signals corresponding to the protons of the two trityl groups, the ethyl moiety, the benzimidazole (B57391) core, and the biphenyl (B1667301) system. The aromatic regions, particularly between 7.00 and 7.90 ppm, would show a series of overlapping multiplets corresponding to the numerous phenyl protons.

Key expected signals include a triplet and a quartet for the ethoxy group's methyl and methylene (B1212753) protons, respectively. oregonstate.edulibretexts.org The benzylic methylene protons connecting the biphenyl group to the benzimidazole nitrogen would likely appear as a singlet or a pair of doublets. The distinct chemical shifts of the protons on the benzimidazole and biphenyl rings are crucial for confirming the substitution pattern.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound (Note: This table presents expected chemical shift (δ) values based on the analysis of structurally similar compounds. The solvent is typically CDCl₃.)

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Trityl groups (30H) | 7.10 - 7.50 | Multiplet |

| Biphenyl moiety (8H) | 7.00 - 7.90 | Multiplet |

| Benzimidazole moiety (3H) | 7.15 - 7.80 | Multiplet |

| Benzylic methylene (-N-CH₂-Ar) | ~ 5.65 | Singlet |

| Ethoxy methylene (-O-CH₂-CH₃) | ~ 4.65 | Quartet (q) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. youtube.com This technique is essential for confirming the total number of carbons and identifying the nature of the carbon backbone, including quaternary carbons which are not observable by ¹H NMR. oregonstate.edu

The spectrum for this compound would display a large number of signals across a broad chemical shift range. oregonstate.eduyoutube.com Distinct peaks would be observed for the carbonyl carbon of the trityl ester group (around 170-185 ppm), the carbons of the tetrazole and benzimidazole rings, the numerous aromatic carbons of the trityl and biphenyl groups (typically 125-150 ppm), and the aliphatic carbons of the ethoxy and methylene groups. libretexts.org The quaternary carbons, such as those to which the trityl groups are attached, would also be identifiable. youtube.com

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound (Note: This table presents expected chemical shift (δ) values based on the analysis of structurally similar compounds.)

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Ester Carbonyl (C=O) | 165 - 175 |

| Tetrazole Carbon | ~ 164 |

| Benzimidazole (N=C-O) | ~ 159 |

| Aromatic Carbons (Biphenyl, Benzimidazole, Trityl) | 120 - 150 |

| Trityl Quaternary Carbon (-O-C(Ph)₃) | ~ 92 |

| Trityl Quaternary Carbon (-N-C(Ph)₃) | ~ 85 |

| Ethoxy Methylene (-O-CH₂) | ~ 67 |

| Benzylic Methylene (-N-CH₂) | ~ 47 |

Nitrogen-15 (¹⁵N) NMR spectroscopy, often performed via two-dimensional techniques like ¹H-¹⁵N HMBC, is particularly crucial for distinguishing between possible regioisomers of the trityl-substituted tetrazole ring. In the synthesis of candesartan and its derivatives, protection of the tetrazole ring with a trityl group can potentially lead to substitution at either the N-1 or N-2 position. These two isomers are difficult to distinguish by ¹H or ¹³C NMR alone. The chemical shifts of the nitrogen atoms within the tetrazole ring are highly sensitive to the position of the bulky trityl substituent. By analyzing the ¹⁵N chemical shifts, the N-2 substitution on the tetrazole ring in this compound can be unambiguously confirmed. synzeal.com

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. scbt.com For example, a COSY spectrum would show a cross-peak between the ethoxy group's methylene quartet and its methyl triplet, confirming their connectivity. scbt.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbon atoms to which they are directly attached. nih.gov It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the confirmation of its molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with very high precision (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula. For this compound, HRMS would be used to verify its elemental composition as C₆₂H₄₈N₆O₃. The experimentally measured mass would be compared against the calculated theoretical mass to confirm the formula. synzeal.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆₂H₄₈N₆O₃ |

| Theoretical Exact Mass | 924.3839 g/mol |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Behavior

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and fragmentation pattern of this compound. In positive ion mode, the molecule is expected to readily form protonated molecular ions [M+H]⁺ due to the presence of multiple nitrogen atoms in the benzimidazole and tetrazole rings, which can be easily protonated.

The high molecular weight of this compound (C₆₂H₄₈N₆O₃, MW: 925.08) makes ESI-MS an ideal tool for its characterization. allmpus.com The detection of the [M+H]⁺ ion at m/z corresponding to its molecular weight would provide primary confirmation of its identity. Further fragmentation analysis (MS/MS) can reveal characteristic losses of the trityl groups and other structural fragments, aiding in the detailed structural elucidation.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the this compound molecule. The IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

Key expected vibrational frequencies include:

C-O Stretching: Associated with the ester group.

C=N Stretching: From the benzimidazole and tetrazole rings.

Aromatic C-H Stretching: Indicative of the multiple phenyl rings of the trityl groups and the biphenyl core.

C-N Stretching: From the amine linkages within the heterocyclic systems. msu.edu

The presence and specific wavenumbers of these bands help to confirm the integrity of the functional groups within the molecule.

X-ray Crystallography for Definitive Solid-State Structural Determination and Regioisomeric Confirmation

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of this compound in the solid state. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering conclusive evidence of the compound's connectivity and stereochemistry.

Crucially, X-ray crystallography can confirm the specific regioisomer formed during synthesis. In the context of the tetrazole ring, it can differentiate between the N1- and N2-trityl isomers, a distinction that is often challenging to make with other spectroscopic methods alone. This confirmation is vital for ensuring the correct isomeric precursor is used in the subsequent synthesis of Candesartan.

Advanced Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and quantifying it in bulk drug samples. Reversed-phase HPLC methods are commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

A typical HPLC method would involve a gradient elution to effectively separate the main compound from any impurities. The purity of this compound is often reported to be ≥95% by HPLC. allmpus.com Method validation according to ICH guidelines ensures the reliability of the analytical procedure, assessing parameters such as linearity, precision, accuracy, and specificity. scispace.comresearchgate.net For instance, a validated method might show a linear relationship over a concentration range of 50-150 µg/mL with a high correlation coefficient. researchgate.net The retention time for Trityl Candesartan in a specific UPLC method was found to be 2.3 minutes. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the identification and structural elucidation of process-related impurities and degradation products in this compound. nih.gov

By coupling the LC system to an ESI-MS, it is possible to obtain the mass-to-charge ratio of co-eluting impurities, even at trace levels. This data, combined with the retention time, allows for the confident identification of known impurities and the tentative characterization of unknown ones. For example, LC-MS can be used to detect related substances such as Candesartan N2-trityl impurity. allmpus.com This detailed impurity profile is critical for ensuring the quality and safety of the final active pharmaceutical ingredient.

Role and Transformations of N Trityl Candesartan Trityl Ester in Subsequent Syntheses

Selective Deprotection Strategies for the Carboxylic Acid Trityl Ester

The selective removal of the trityl ester in the presence of the N-trityl tetrazole is a challenging yet crucial transformation. The O-trityl bond is generally more labile to acidic conditions than the N-trityl bond. This difference in reactivity allows for selective deprotection under carefully controlled acidic environments.

Mild acidic conditions are typically employed to achieve this selectivity. Formic acid, often used in a co-solvent like dichloromethane (B109758) or dioxane at room temperature, has been shown to effectively cleave trityl ethers. google.comtotal-synthesis.com The mechanism involves protonation of the ether oxygen, followed by the departure of the highly stable trityl cation. total-synthesis.com Another approach involves the use of other Brønsted acids, such as acetic acid, or Lewis acids. total-synthesis.com The choice of acid and reaction conditions is critical to prevent the premature cleavage of the more robust N-trityl group on the tetrazole ring.

A one-pot method has also been described for the direct conversion of trityl ethers into other esters using an acid chloride. This process inherently involves the cleavage of the trityl ether linkage. researchgate.net While this method is efficient for functional group interconversion, its selectivity in a molecule with two trityl groups would depend on the relative reactivity of the O-trityl versus the N-trityl moiety under the reaction conditions.

| Reagent/Method | Conditions | Selectivity | Reference |

| Formic Acid | Dichloromethane/Methanol (B129727), 25-27°C | Preferentially cleaves O-Trityl over N-Trityl | google.com |

| Acetic Acid/Trifluoroacetic Acid (TFA) | Varies | Can be selective for O-Trityl with careful control | total-synthesis.comcommonorganicchemistry.com |

| Ytterbium triflate (Yb(OTf)₃) | Nitromethane, 45-50°C | Used for selective deprotection of t-butyl esters, suggesting potential for selective trityl ester cleavage under mild Lewis acid catalysis. | researchgate.net |

Selective Deprotection Strategies for the Tetrazole N-Trityl Group

The N-trityl group on the tetrazole ring is a key protecting group in the synthesis of sartans. thieme.de Its removal while leaving the carboxylic acid (or its ester) intact is essential for certain synthetic routes. The N-trityl bond is more resistant to cleavage than the O-trityl bond, requiring different deprotection strategies.

A notable method for the selective cleavage of the N-trityl group from 1H-tetrazoles involves the use of indium metal in refluxing methanol. This method has been reported to be efficient and demonstrates excellent selectivity and orthogonality, making it a valuable tool in complex syntheses. thieme.de Other research has shown that certain reaction conditions, such as those used in "click chemistry" (e.g., copper(I)-catalyzed azide-alkyne cycloaddition), can lead to the concomitant deprotection of the N-trityl group. acs.org This suggests that the choice of subsequent reaction steps can be strategically used to achieve deprotection without a dedicated deprotection step.

| Reagent/Method | Conditions | Selectivity | Reference |

| Indium Metal | Methanol, Reflux | Highly selective for N-Trityl on tetrazoles | thieme.de |

| Catalytic Transfer Hydrogenation | 'Thickshell' Pd/C catalyst | Used for benzyl (B1604629) group removal, but highlights advanced catalytic methods for N-deprotection on tetrazoles. | thieme-connect.com |

| Acid-catalyzed hydrolysis | HCl, 70-90°C | Can cleave N-trityl, but higher temperatures risk side reactions like hydrolysis of other ester groups. | acs.org |

Sequential Deprotection and Functional Group Interconversion Pathways

The synthesis of candesartan (B1668252) prodrugs, such as Candesartan Cilexetil, often involves a sequential process of deprotection and functional group modification. A common pathway begins with the fully protected N-Trityl Candesartan Trityl Ester.

Selective Deprotection of the Carboxylic Acid : The first step is often the selective hydrolysis of the trityl ester to yield Trityl Candesartan. This is typically achieved under mild acidic conditions that leave the N-trityl group on the tetrazole untouched.

Esterification (Functional Group Interconversion) : The newly freed carboxylic acid of Trityl Candesartan is then esterified. For the synthesis of Candesartan Cilexetil, this involves reacting Trityl Candesartan with a cilexetil halide (e.g., (±)-1-chloroethyl cyclohexyl carbonate) in the presence of a base like potassium carbonate. google.comclockss.org This reaction yields Trityl Candesartan Cilexetil.

Final Deprotection : The final step is the removal of the remaining N-trityl group from the tetrazole ring to yield the final prodrug, Candesartan Cilexetil. This is typically accomplished through acid-catalyzed hydrolysis, for instance, by heating in a solvent mixture such as methanol and toluene, sometimes with the addition of an acid like formic acid. google.comwipo.int

This sequential approach allows for the precise construction of the final molecule, ensuring that the reactive carboxylic acid is only unmasked when it is ready to be converted into the desired prodrug ester.

Chemical Transformations Leading to Candesartan and Candesartan Prodrugs

The conversion of this compound to the final active drug products involves the cleavage of one or both trityl protecting groups.

Synthesis of Candesartan : To produce Candesartan, both the O-trityl ester and the N-trityl group must be removed. This can be achieved in a single step under sufficiently strong acidic conditions or in a stepwise manner. The direct hydrolysis of both groups would typically involve heating in an acidic solution.

Synthesis of Candesartan Cilexetil : As outlined in the sequential pathway, the synthesis of the prodrug Candesartan Cilexetil from its protected intermediate, Trityl Candesartan Cilexetil, is a critical final step. This transformation involves the detritylation of the tetrazole nitrogen. A common industrial method is to heat Trityl Candesartan Cilexetil in a solvent like methanol or a mixture of acetonitrile (B52724) and water. google.comwipo.int The resulting triphenylcarbinol byproduct is insoluble and can be removed by filtration, simplifying the purification of the final product. total-synthesis.com

| Starting Material | Transformation | Product | Reagents & Conditions | Reference |

| Trityl Candesartan Cilexetil | N-Trityl Deprotection | Candesartan Cilexetil | Heating in Methanol (reflux); or Acetonitrile/Water mixture. | google.comwipo.int |

| Trityl Candesartan Cilexetil | N-Trityl Deprotection | Candesartan Cilexetil | Toluene/Methanol, Reflux, 2h | google.com |

| Trityl Candesartan | Esterification | Trityl Candesartan Cilexetil | (±)-1-chloroethyl cyclohexyl carbonate, K₂CO₃, Acetonitrile, Reflux, 6h | clockss.org |

Efficiency and Yield Considerations in Multi-Step Conversions

The choice of solvents, reagents, and purification methods plays a significant role in maximizing yield and purity. For example, after detritylation, purification can involve phase separation between acetonitrile and an aqueous layer containing a water-soluble inorganic salt, allowing for efficient isolation of the product from the acetonitrile layer. wipo.int Recrystallization from solvent systems like ethyl acetate/petroleum ether is also a common final purification step to achieve high-purity Candesartan Cilexetil. clockss.org

| Synthetic Step | Reported Yield | Purity | Reference |

| Overall Synthesis of Candesartan Cilexetil (6 steps) | ~55% | 99.1% (HPLC) | clockss.org |

| Final Deprotection to Candesartan Cilexetil | 87% | 98.3% | google.com |

| Esterification of Trityl Candesartan | 81% | Not specified | thieme-connect.com |

| Synthesis of Trityl Candesartan intermediate | 54.2% | Not specified | google.com |

Theoretical and Computational Studies on N Trityl Candesartan Trityl Ester

Molecular Docking and Conformational Analysis for Understanding Reactivity

Conformational analysis is crucial for understanding a molecule's behavior, as different spatial arrangements of atoms (conformers) can possess varying energy levels and reactivity. youtube.com For N-Trityl Candesartan (B1668252) Trityl Ester, the most significant conformational flexibility arises from the rotation around several single bonds: the biphenyl (B1667301) linkage, the bond connecting the methyl group to the benzimidazole (B57391) core, and the bonds associated with the two trityl groups.

Molecular docking simulations, which predict the preferred orientation of one molecule when bound to a second, are often used to study drug-receptor interactions. researchgate.netnih.gov While N-Trityl Candesartan Trityl Ester is an intermediate, not an active drug, docking it into the angiotensin II type 1 receptor (AT1R) could hypothetically reveal how the bulky protecting groups affect binding compared to the active drug, Candesartan. researchgate.net It is anticipated that the large volume of the trityl groups would prevent the core pharmacophore from fitting into the receptor's binding pocket, thereby explaining its role as a protected, inactive precursor. nih.govmdpi.com

Table 1: Hypothetical Torsional Angle Preferences in this compound

| Dihedral Angle | Description | Predicted Stable Conformation (Degrees) | Rationale |

| Biphenyl C-C | Torsion between the two phenyl rings | ~40-50° | Minimizes steric clash between ortho-hydrogens, typical for biphenyl systems. |

| Benzimidazole-CH2 | Rotation of the biphenylmethyl group | Restricted | Steric hindrance from the trityl ester and benzimidazole core limits free rotation. |

| N-Trityl | Rotation of the trityl group on the tetrazole | Highly Restricted | Significant steric clash between the trityl's phenyl rings and the biphenyl moiety. |

| O-Trityl | Rotation of the trityl group on the ester | Highly Restricted | Steric hindrance between the trityl's phenyl rings and the benzimidazole core. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. scispace.com DFT calculations can provide valuable information about molecular orbitals, charge distribution, and chemical stability.

For this compound, DFT calculations would likely show that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are primarily localized on the conjugated π-system of the benzimidazole and biphenyl-tetrazole core. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability; a larger gap implies greater stability. scispace.com

The introduction of the electron-donating trityl groups, while primarily for steric protection, could have minor electronic effects. They may slightly raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation, although this effect is likely secondary to their steric bulk. A molecular electrostatic potential (MEP) map would visualize the charge distribution, highlighting the electronegative regions around the nitrogen atoms of the tetrazole and benzimidazole rings and the oxygen atoms of the ester group as likely sites for electrophilic attack.

Table 2: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value/Observation | Significance |

| HOMO-LUMO Gap | ~3.5 - 4.5 eV | Indicates high kinetic stability, typical for a stable synthetic intermediate. |

| Dipole Moment | Moderate | The molecule possesses polar functional groups (ester, imidazoles, tetrazole), leading to an uneven charge distribution. |

| Natural Charges | Negative charge on N/O atoms | N and O atoms are the most electronegative, representing nucleophilic centers. |

| NBO Analysis | Delocalization over benzimidazole and biphenyl rings | Shows the extent of the conjugated system, which is central to the molecule's electronic properties. sapub.org |

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Reaction Pathways

QM/MM simulations are a powerful tool for studying chemical reactions in large systems. acs.orgresearchgate.net This hybrid method treats the reacting part of the molecule with high-accuracy quantum mechanics (QM), while the surrounding environment (like a solvent or enzyme active site) is treated with more computationally efficient molecular mechanics (MM). researchgate.netamazonaws.com

For this compound, a key reaction pathway of interest would be the deprotection step, where the trityl groups are removed to yield Candesartan. A QM/MM simulation could model this hydrolysis reaction in an acidic aqueous environment. The QM region would include the tetrazole-trityl or ester-trityl bond being cleaved, along with the attacking hydronium ion and a few explicit water molecules. The rest of the molecule and the solvent box would be the MM region.

Such a simulation could elucidate the step-by-step mechanism of trityl group removal, identify the transition state structures, and calculate the activation energy for the reaction. This would provide a detailed, atomistic understanding of why this deprotection is efficient under certain conditions (e.g., acidic) and helps in optimizing synthetic protocols.

Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational methods, particularly DFT, are widely used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govacs.orgacs.org These predictions are invaluable for confirming the identity and purity of a synthesized compound by comparing the theoretical spectrum to the experimental one. researchgate.netnih.gov

NMR Spectroscopy: DFT can calculate the chemical shifts of ¹H and ¹³C atoms with good accuracy. acs.orgnih.gov For this compound, a predicted ¹H NMR spectrum would show a complex aromatic region with distinct signals for the benzimidazole, biphenyl, and the 30 protons of the two trityl groups. The predicted ¹³C spectrum would similarly help in assigning the numerous carbon signals, including the characteristic quaternary carbons of the trityl groups.

IR Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule's bonds. researchgate.netresearchgate.net The predicted spectrum for this compound would show characteristic peaks corresponding to C=O stretching in the ester group, C=N stretching in the imidazole (B134444) and tetrazole rings, and C-H stretching from the aromatic and aliphatic parts of the molecule. Comparing the calculated frequencies with experimental data confirms the presence of these functional groups.

Table 3: Predicted Key Spectroscopic Features

| Spectroscopy | Feature | Predicted Wavenumber (cm⁻¹)/Shift (ppm) | Assignment |

| IR | C=O Stretch | ~1750-1730 cm⁻¹ | Ester carbonyl group |

| IR | C=N Stretch | ~1650-1500 cm⁻¹ | Benzimidazole and Tetrazole rings |

| IR | C-O Stretch | ~1300-1150 cm⁻¹ | Ester C-O bond |

| ¹H NMR | Aromatic Protons | ~7.0 - 8.5 ppm | Protons on Benzimidazole, Biphenyl, and Trityl phenyl rings |

| ¹H NMR | Methylene (B1212753) Protons | ~5.5 ppm | -CH₂- group connecting benzimidazole and biphenyl moiety |

| ¹³C NMR | Carbonyl Carbon | ~160-170 ppm | Ester C=O group |

| ¹³C NMR | Trityl Quaternary C | ~80-90 ppm | Central carbon of the trityl groups |

Future Research Directions and Advanced Synthetic Applications

Development of Greener and More Sustainable Synthetic Routes

The pharmaceutical industry is increasingly focused on developing environmentally benign manufacturing processes. Research into greener synthetic routes for candesartan (B1668252) intermediates aims to reduce waste, avoid hazardous materials, and improve atom economy.

Key areas of development include:

Advanced Catalytic Systems: Traditional syntheses of the biphenyl (B1667301) core of candesartan often rely on palladium-catalyzed coupling reactions. While effective, palladium is expensive and toxic. Greener alternatives are being explored, including the use of more abundant and less toxic metals. A highly efficient catalytic system for C-H activation using inexpensive ruthenium chloride (RuCl₃·xH₂O) and triphenylphosphine (B44618) (PPh₃) has been developed for a practical and atom-economical synthesis of ARBs. nih.gov Other research has demonstrated the potential of nickel complexes in water for Suzuki coupling and even metal-free routes using carbon catalysts for oxidative dehydrogenation to create the crucial biphenyl linkage. researchgate.net Photo-assisted, iron-catalyzed C-H functionalizations also represent a promising sustainable tool for these transformations. researchgate.net

Safer Reagents and Solvents: Some synthetic routes for candesartan have historically used hazardous reagents like sodium azide (B81097) to form the tetrazole ring. Newer methods aim to avoid such materials, reducing environmental pollution and improving safety. google.com The deprotection of the trityl group, which traditionally might use strong acids or hydrogen chloride gas, has been improved. One advanced method involves using a mixed solution of acetyl chloride and alcohol, which generates hydrogen chloride in situ under milder and safer conditions. google.com

Process Optimization: Sustainable synthesis also involves optimizing reaction conditions to increase energy efficiency and yield, thereby minimizing byproducts and waste. google.com Routes that reduce the number of steps, particularly those involving protection and deprotection, are inherently greener. patsnap.comgoogle.com

| Catalyst System | Green Advantage | Relevant Reaction |

| RuCl₃·xH₂O / PPh₃ | Inexpensive, atom-economical | C-H activation for ARB synthesis nih.gov |

| Nickel-Amino-β-CD Complex | Uses water as a green solvent | Suzuki coupling for biaryl synthesis researchgate.net |

| Air-Oxidized Active Carbon | Metal-free catalysis | Oxidative dehydrogenation for biphenyl synthesis researchgate.net |

| Iron Porphyrin | Uses air as a green oxidant | Dioxygenation of alkynes researchgate.net |

Exploration of Novel Protecting Group Strategies for Candesartan Intermediates

The trityl (triphenylmethyl) group is a cornerstone protecting group in candesartan synthesis, primarily used to shield the acidic proton of the tetrazole ring. This protection prevents unwanted side reactions during subsequent esterification and alkylation steps. The synthesis of N-Trityl Candesartan and its conversion to N-Trityl Candesartan Cilexetil are well-established processes. google.com

Future research in this area focuses on:

Improved Deprotection Methods: While the trityl group is effective, its removal requires specific conditions. Innovations have led to milder and more efficient deprotection protocols. An improved process uses a mixture of acetyl chloride in an alcohol solvent, which avoids the direct handling of corrosive hydrogen chloride gas and simplifies the manufacturing process, making it more suitable for mass production. google.com Another approach involves the use of Lewis acids, such as zinc dichloride, in a polar organic solvent to facilitate the removal of the trityl group. google.com Methods for deprotection without any acid have also been developed, using a mixture of toluene, methanol (B129727), and water under reflux. google.com

Alternative Protecting Groups: While the trityl group is highly effective, the exploration of alternative protecting groups could offer advantages in terms of ease of introduction, stability to a wider range of reaction conditions, or even simpler removal. Research into novel protecting groups, such as the methoxyamine group for nitroxides, showcases the kind of methodologies that could be adapted for complex molecules like candesartan, potentially offering milder deprotection pathways. rsc.org

| Deprotection Method | Reagents | Key Advantage |

| In Situ Acid Generation | Acetyl Chloride / Alcohol | Avoids direct handling of HCl gas; mild conditions. google.com |

| Lewis Acid Catalysis | Zinc Dichloride / Organic Solvent | Improved deprotection reaction. google.com |

| Acid-Free Deprotection | Toluene / Methanol / Water | Avoids the use of corrosive acids entirely. google.com |

| Standard Acid Hydrolysis | HCl / Methanol | A common, though more hazardous, industrial method. chemicalbook.com |

Chemo- and Regioselective Synthesis of Complex Candesartan Derivatives

The synthesis of candesartan is a multistep process where control over chemical and regional selectivity is paramount. Creating complex derivatives, for instance, for use in positron emission tomography (PET) imaging, requires even more precise synthetic control. nih.gov

Key challenges and future directions include:

Selective C-H Functionalization: Directing reactions to a specific carbon-hydrogen bond in a complex molecule is a powerful tool. Research has demonstrated excellent regioselectivity for the meta C-H functionalization of aromatic rings using weakly coordinating directing groups. researchgate.net This type of strategy could be applied to create novel candesartan analogs by modifying the biphenyl or benzimidazole (B57391) cores.

Selective Alkylation and Arylation: The N-alkylation of the benzimidazole nitrogen with the biphenylmethyl group is a critical step. Ensuring this reaction occurs at the correct nitrogen atom (N-1) and not at other potentially reactive sites is a classic example of the need for regioselectivity. Similarly, developing highly efficient strategies for the selective arylation of heterocycles, such as the C4-selective arylation of pyridines, provides a blueprint for creating new, complex derivatives of candesartan. researchgate.net

Synthesis of Labeled Compounds: The synthesis of radiolabeled candesartan derivatives, such as [¹¹C]Methyl-candesartan, for PET imaging highlights the need for high chemo-selectivity. The methylation of a tetrazole-protected candesartan precursor with [¹¹C]methyl iodide must proceed quickly and cleanly on the desired atom to be viable. nih.gov

Applications of Flow Chemistry in N-Trityl Candesartan Trityl Ester Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers significant advantages for pharmaceutical manufacturing, including improved heat transfer, enhanced safety, and potential for automation. mdpi.com

The application of flow chemistry to the synthesis of this compound and its subsequent conversion can be envisioned in several ways:

Enhanced Safety and Control: Many reactions in the candesartan synthesis, including nitration or reactions involving azides in older routes, are highly exothermic or use hazardous reagents. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of runaway reactions. nih.gov

Efficient Deprotection: The deprotection of the trityl group has been successfully demonstrated in a flow reactor on a large scale. Using a solution of hydrogen chloride in methanol, the reaction of trityl candesartan cilexetil was carried out at low temperatures (-14°C to -12°C) in a continuous flow, demonstrating the industrial applicability of this technology. chemicalbook.com

Investigation of Solid-State Chemistry relevant to Process Development

The solid-state properties of an active pharmaceutical ingredient (API) and its intermediates, such as this compound, are critical for process development, formulation, and stability. This includes studying properties like crystallinity, polymorphism, and thermal stability.

Characterization of Intermediates: While most solid-state research focuses on the final drug, candesartan cilexetil, the principles are directly applicable to its key intermediates. Understanding the solid-state form of this compound is crucial for ensuring consistent purity, flowability, and reactivity in subsequent manufacturing steps. Techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier Transform Infrared Spectroscopy (FTIR) are essential. nih.govresearchgate.net

Thermal Stability and Degradation: Thermal analysis can identify the temperatures at which an intermediate like this compound begins to degrade. Studies on candesartan cilexetil have shown that its decomposition involves both chemical degradation and physical phase transitions, such as melting. nih.govmdpi.com Similar studies on the trityl-protected intermediate would inform safe operating temperatures for drying and other processing steps.

Polymorphism and Amorphization: The existence of different crystalline forms (polymorphs) or an amorphous state can significantly impact a compound's solubility and stability. For instance, converting crystalline candesartan cilexetil to an amorphous solid dispersion can greatly enhance its dissolution rate. researchgate.net Investigating the solid-state forms of this compound can help control the crystallization process to yield a consistent, desired form, which is vital for reproducible manufacturing.

| Analysis Technique | Information Gained | Relevance to Process Development |

| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, thermal stability | Determines maximum safe operating temperatures; identifies polymorphic forms. nih.govresearchgate.net |

| X-ray Powder Diffraction (XRPD) | Crystalline vs. Amorphous state, crystal lattice structure | Confirms the solid form of the intermediate; quality control. researchgate.net |

| UATR-FTIR Spectroscopy | Chemical structure, functional groups, intermolecular interactions | Confirms identity and purity; detects interactions with excipients or impurities. nih.govmdpi.com |

| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature | Quantifies thermal decomposition and solvent loss. researchgate.net |

常见问题

Q. What are the established synthetic pathways for N-Trityl Candesartan Trityl Ester, and how does trityl protection influence the reaction efficiency?

The synthesis of this compound involves sequential protection and esterification steps. The trityl (triphenylmethyl) group is introduced to protect reactive functional groups (e.g., tetrazole rings in Candesartan derivatives) during intermediate synthesis. For example, trityl anchoring stabilizes intermediates against unwanted side reactions, enabling selective esterification at the carboxyl group . A key intermediate, Trityl Candesartan (CAS 139481-72-4), is synthesized via alkylation of biphenyl precursors followed by trityl protection, as detailed in pharmaceutical impurity standards . Post-esterification, the trityl group is typically removed under acidic conditions (e.g., trifluoroacetic acid) or oxidative methods (e.g., Jones reagent) .

Q. Which analytical techniques are recommended for characterizing this compound, and how are they validated?

High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and H Nuclear Magnetic Resonance (HNMR) are critical for purity assessment and structural confirmation. For instance, HPLC methods with UV detection (e.g., 254 nm) resolve impurities like Candesartan cilexetil analogs, while MS confirms molecular weight (e.g., m/z 852.97 for Trityl Candesartan cilexetil, CAS 170791-09-0) . HNMR verifies ester and trityl group integrity via characteristic peaks: trityl protons appear as aromatic singlets (δ 7.2–7.4 ppm), and ester carbonyls resonate near δ 170 ppm . Method validation follows ICH guidelines, including linearity (R > 0.99), precision (%RSD < 2%), and spike-recovery tests (90–110%) .

Q. How does the chemical stability of this compound vary under hydrolytic and oxidative conditions?

this compound is prone to hydrolysis in acidic/alkaline media and oxidation in peroxide-containing environments. In 0.1 M HCl or HO, ester cleavage and trityl deprotection occur within 48 hours, generating Candesartan analogs and biphenyl derivatives . Alkaline conditions (0.1 M NaOH) preferentially hydrolyze the ester group without trityl removal, yielding Candesartan free acid . To mitigate degradation, store the compound at –20°C under inert gas (N/Ar) and avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. What experimental strategies address challenges in trityl deprotection without inducing lactonization or side reactions?

Traditional trityl removal via hydrogenolysis (Pd/C, H) often fails due to the group’s resistance to reduction, while acidic cleavage (TFA) risks lactonization of adjacent alcohols . A validated alternative is oxidative deprotection using Jones reagent (CrO/HSO), which simultaneously cleaves the trityl group and oxidizes primary alcohols to carboxylic acids, achieving 84% yield without lactonization . For acid-sensitive intermediates, replace trityl with tert-butyldimethylsilyl (TBS) protection, which is removable under milder conditions (e.g., fluoride ions) .

Q. How can researchers design synthesis protocols to minimize ester hydrolysis during trityl deprotection?

Ester hydrolysis during trityl removal is catalyzed by residual acids from deprotection. To suppress this:

- Use disulfide-protected monomers during synthesis, as they resist acid-catalyzed hydrolysis .

- Employ buffered deprotection conditions (e.g., TFA with 2,6-lutidine as a scavenger) to neutralize trace acids .

- Optimize reaction time and temperature: shorter exposure (≤1 hour) to TFA at 0°C reduces ester degradation .

Q. What methodologies prevent lactonization during the synthesis of this compound derivatives?

Lactonization occurs when free alcohols cyclize with esters under acidic conditions. To avoid this:

- Pre-saponification strategy : Hydrolyze the methyl ester to a carboxylate before trityl removal, as the carboxylate’s lower nucleophilicity impedes lactone formation .

- Protection of alcohols : Temporarily protect the alcohol with acetyl or benzyl groups during deprotection, then remove them post-synthesis .

- Alternative coupling : Use peptide coupling (e.g., EDC/HOBt) to link the alcohol-containing moiety to a less reactive amide, reducing cyclization propensity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。